molecular formula C19H21N5O B6506208 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide CAS No. 1421497-05-3

4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide

Cat. No. B6506208
CAS RN: 1421497-05-3
M. Wt: 335.4 g/mol
InChI Key: MNJUOMJYDQBONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide, also known as 4-AIPC, is a novel synthetic compound that has been studied for its potential applications in scientific research. 4-AIPC is an indazole-based compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective activities. 4-AIPC has been studied in both in vitro and in vivo models and has shown promising results in a variety of areas.

Scientific Research Applications

4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide has been studied for its potential applications in a wide range of scientific research areas. It has been shown to be a potent anti-inflammatory agent, with potential applications in treating inflammation-related diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been studied for its anti-tumor activity, with promising results in both in vitro and in vivo models. Additionally, this compound has been studied for its neuroprotective effects, with potential applications in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide is still under investigation. However, it is thought to act through a variety of pathways, including inhibition of pro-inflammatory cytokines and inhibition of nuclear factor-kappa B (NF-κB) activation. Additionally, this compound has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs) and the activation of caspases, which are involved in apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, it has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammatory responses. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. Finally, this compound has been shown to reduce the production of nitric oxide (NO), which is involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

The use of 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of biological activities, making it a useful tool for studying the effects of various compounds on the body. However, there are some limitations to using this compound in laboratory experiments. It is not water-soluble, so it must be dissolved in a solvent before use. Additionally, it is not very stable and may break down over time.

Future Directions

The potential applications of 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide are numerous and there are many potential future directions for its research. One potential future direction is to further explore its potential anti-tumor activity, as it has shown promising results in both in vitro and in vivo models. Additionally, further research could be done to explore its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be done to explore its potential applications in the treatment of inflammation-related diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Methods

4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide can be synthesized in a two-step process. The first step involves the condensation of 2-chloro-N-methyl-3-nitrobenzene with 4-amino-1-azepane to form the intermediate 4-(azepan-1-yl)-N-methyl-3-nitrobenzene. This intermediate is then reacted with 1H-indazol-6-yl pyridine-2-carboxylic acid to yield the desired product, this compound.

properties

IUPAC Name

4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(22-15-6-5-14-13-21-23-17(14)11-15)18-12-16(7-8-20-18)24-9-3-1-2-4-10-24/h5-8,11-13H,1-4,9-10H2,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJUOMJYDQBONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=NC=C2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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